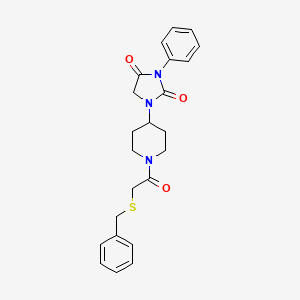

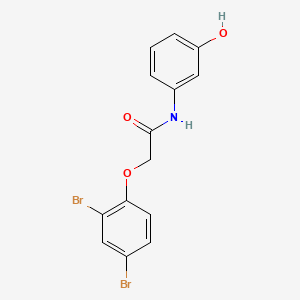

2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide, also known as DHBA, is a chemical compound that has been extensively studied for its potential use in various scientific applications. DHBA is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Aplicaciones Científicas De Investigación

Chemoselective Acetylation and Synthesis

Research on chemoselective acetylation processes, such as the work by Magadum and Yadav (2018), outlines the importance of specific acetamide derivatives in the synthesis of antimalarial drugs. Their study on the monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide highlights the role of these compounds in drug synthesis, suggesting potential synthetic pathways that could involve 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide in similar applications (Magadum & Yadav, 2018).

Anticancer and Analgesic Activities

The study by Rani et al. (2014) explored the development of new chemical entities, including 2-(substituted phenoxy) acetamide derivatives, as potential anticancer, anti-inflammatory, and analgesic agents. This suggests that similar compounds like this compound could be investigated for their biological activities, potentially leading to new therapeutic agents (Rani et al., 2014).

Photocatalytic Degradation Studies

Environmental applications, such as the photocatalytic degradation of pharmaceuticals, are another area of interest. Jallouli et al. (2017) investigated the degradation of acetaminophen, showing the potential of photocatalytic processes in environmental remediation. This implies that compounds like this compound could be subjects of similar studies to understand their environmental fate and degradation pathways (Jallouli et al., 2017).

Advanced Drug Metabolism and Toxicity Studies

Research into the metabolism and potential toxicity of related compounds, as seen in studies on acetaminophen metabolism (Mrochek et al., 1974), provides a foundation for investigating how this compound might be metabolized in biological systems and its potential toxicological impacts (Mrochek et al., 1974).

Propiedades

IUPAC Name |

2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br2NO3/c15-9-4-5-13(12(16)6-9)20-8-14(19)17-10-2-1-3-11(18)7-10/h1-7,18H,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKZPXISJIEBOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)COC2=C(C=C(C=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2675477.png)

![N-[[4-[3-(Cyclopropylmethyl)-4-oxoimidazolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2675485.png)

![3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2675487.png)

![6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2675492.png)

![N-(2-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2675493.png)